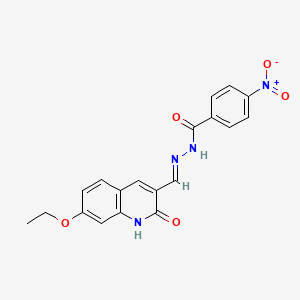

(E)-N'-((7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-4-nitrobenzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N’-[(E)-(7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-4-nitrobenzohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Méthodes De Préparation

The synthesis of N’-[(E)-(7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-4-nitrobenzohydrazide typically involves the condensation of 7-ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with 4-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified to obtain the desired compound.

Analyse Des Réactions Chimiques

N’-[(E)-(7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-4-nitrobenzohydrazide undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Applications De Recherche Scientifique

N’-[(E)-(7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-4-nitrobenzohydrazide has several scientific research applications:

Mécanisme D'action

The mechanism of action of N’-[(E)-(7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-4-nitrobenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways .

Comparaison Avec Des Composés Similaires

N’-[(E)-(7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-4-nitrobenzohydrazide is similar to other Schiff base hydrazones, such as:

- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide

- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

These compounds share similar structural features and chemical properties but differ in their substituents, which can affect their reactivity and applications. N’-[(E)-(7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-4-nitrobenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

(E)-N'-((7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-4-nitrobenzohydrazide is a Schiff base hydrazone compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the condensation of 7-ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with 4-nitrobenzohydrazide in an ethanol solvent under reflux conditions. The reaction can be summarized as follows:

Antimicrobial Properties

Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The compound's effectiveness has been demonstrated in vitro against Gram-positive and Gram-negative bacteria.

Anticancer Activity

Research has shown that this compound possesses notable anticancer properties. In cellular assays, it has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways. The following table summarizes key findings related to its anticancer activity:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 12 | Cell cycle arrest and apoptosis |

| A549 (Lung Cancer) | 20 | Inhibition of proliferation |

Cardioprotective Effects

A study explored the cardioprotective effects of a related compound in a myocardial infarction model induced by isoproterenol in rats. The findings indicated that the compound mitigated oxidative stress markers and improved cardiac function by upregulating anti-apoptotic proteins such as Bcl-2 and downregulating pro-apoptotic factors like Bax and caspase-3 .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with various enzymes by forming stable complexes with metal ions, which can inhibit their activity.

- Redox Reactions : It participates in redox reactions that influence cellular signaling pathways, impacting processes such as apoptosis and inflammation.

- Antioxidant Activity : The compound exhibits antioxidant properties that help reduce oxidative stress within cells, contributing to its cardioprotective effects.

Case Studies

Several studies have investigated the biological activities of similar compounds derived from quinoline structures. For example:

- Study on Quinoline Derivatives : A study reported that derivatives of quinoline exhibited potent cytotoxic effects against cancer cell lines and demonstrated significant antimicrobial properties .

- Anticonvulsant Activity : Another investigation into related hydrazone compounds revealed their potential anticonvulsant activity, suggesting a broader therapeutic potential for compounds in this class .

Propriétés

IUPAC Name |

N-[(E)-(7-ethoxy-2-oxo-1H-quinolin-3-yl)methylideneamino]-4-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O5/c1-2-28-16-8-5-13-9-14(18(24)21-17(13)10-16)11-20-22-19(25)12-3-6-15(7-4-12)23(26)27/h3-11H,2H2,1H3,(H,21,24)(H,22,25)/b20-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNQIJGGYLQNPL-RGVLZGJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C(=O)N2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)C=C(C(=O)N2)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.